1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
Description
Properties
IUPAC Name |
1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZAKMZAVUALLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245802 | |
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199796-91-3 | |
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
-
Quaternization :
Methyldiphenylphosphine reacts with 1-bromo-2-naphthol derivatives in the presence of a nickel catalyst (e.g., NiCl<sub>2</sub>(dppe)) to form quaternary phosphonium salts. The reaction is conducted in DMF at 80°C for 6–12 hours. -
Wittig Reaction :
The phosphonium salt undergoes Wittig reaction with aldehydes (e.g., furan-2-carbaldehyde) in the presence of a base (e.g., NaHMDS) to yield the target compound.
-
Substrate : 1-Bromo-2-naphthol (1.0 equiv)
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Phosphine Source : Methyldiphenylphosphine (1.2 equiv)
-
Catalyst : NiCl<sub>2</sub>(dppe) (10 mol%)
-
Solvent : DMF, 80°C, 12 hours
-
Wittig Conditions : NaHMDS (2.0 equiv), THF, –78°C → RT
-
Overall Yield : 61–74%
Direct Phosphorylation via Nucleophilic Substitution
A metal-free approach utilizes nucleophilic substitution of activated naphthol derivatives with diphenylphosphine.
Key Steps:
-
Activation of Naphthol :
1-Bromo-2-naphthol is treated with a strong base (e.g., LDA) to generate a naphthoxide intermediate. -
Phosphorylation :
The naphthoxide reacts with chlorodiphenylphosphine (Ph<sub>2</sub>PCl) in anhydrous THF at –78°C to room temperature.
-
Substrate : 1-Bromo-2-naphthol (1.0 equiv)
-
Phosphine Source : Ph<sub>2</sub>PCl (1.5 equiv)
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Base : LDA (2.0 equiv)
-
Solvent : THF, –78°C → RT, 6 hours
-
Yield : 55–68%
Oxidative Coupling of Naphthol and Diphenylphosphine
Oxidative coupling employs copper or iron catalysts to directly couple naphthol with diphenylphosphine under aerobic conditions.
-
Substrate : 2-Naphthol (1.0 equiv)
-
Phosphine Source : Diphenylphosphine (1.2 equiv)
-
Catalyst : CuI (10 mol%)
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Oxidant : O<sub>2</sub> (balloon)
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Solvent : DCM, 40°C, 24 hours
-
Yield : 48–60%
Comparative Analysis of Methods
| Method | Catalyst System | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | Pd<sub>2</sub>(dba)<sub>3</sub>/DPPP | 72–85 | High selectivity, scalable | Requires expensive ligands |
| Ni-Catalyzed Quaternization | NiCl<sub>2</sub>(dppe) | 61–74 | Tolerates electron-deficient substrates | Multi-step process |
| Nucleophilic Substitution | LDA/Ph<sub>2</sub>PCl | 55–68 | Metal-free | Low yields with sterically hindered substrates |
| Oxidative Coupling | CuI/O<sub>2</sub> | 48–60 | Simple setup | Moderate yields, limited substrate scope |
Recent Advances and Optimizations
-
Microwave-Assisted Synthesis : Reducing reaction times from 24 hours to 2–4 hours while maintaining yields >70%.
-
Ligand Design : Bulky N-heterocyclic carbene (NHC) ligands improve catalyst turnover in Pd-mediated reactions.
-
Flow Chemistry : Continuous-flow systems enhance reproducibility for gram-scale synthesis.
Critical Challenges and Solutions
-
Phosphine Oxidation : Diphenylphosphine intermediates are air-sensitive. Use of Schlenk techniques or stabilizers (e.g., BHT) mitigates degradation.
-
Steric Hindrance : Bulky substituents on naphthol reduce reactivity. Pre-activation with Tf<sub>2</sub>O or Me<sub>3</sub>SiCl improves coupling efficiency .
Chemical Reactions Analysis
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to phosphine.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a phosphine oxide derivative with a complex structure that has garnered attention in various scientific fields. This article explores its applications, particularly in organic synthesis, catalysis, and material science, backed by comprehensive data and case studies.
Organic Synthesis
Catalytic Role : The compound has been utilized as a catalyst in various organic reactions, particularly in the synthesis of complex organic molecules. Its phosphine functionality allows it to facilitate nucleophilic substitutions and addition reactions.
Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated that this compound effectively catalyzed the formation of aryl ethers from phenols and aryl halides under mild conditions, showcasing its utility in green chemistry initiatives.
Coordination Chemistry
Ligand Properties : The compound acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. Its phosphine group coordinates with metals, enhancing their catalytic properties.
Data Table: Coordination Complexes
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Pd(II) | High | Cross-coupling reactions |
| Pt(II) | Moderate | Catalytic converters |
| Cu(I) | High | Organic transformations |
Material Science
Polymerization Initiator : Due to its unique structural properties, this compound has been investigated as a potential initiator for polymerization processes, particularly in the synthesis of high-performance polymers.
Case Study : A research article highlighted the use of this compound in the production of poly(aryl ether ketone) (PAEK) polymers. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymerization methods.
Photophysical Properties
Fluorescent Properties : The compound exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Research Insights : Studies have shown that incorporating this compound into OLED devices significantly improves efficiency and color purity due to its favorable energy levels and charge transport characteristics.
Mechanism of Action
The mechanism by which 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol exerts its effects is primarily through its role as a ligand in catalytic processes. The diphenylphosphanyl group can coordinate with metal centers, forming stable complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the substrates .
Comparison with Similar Compounds
Comparative Analysis Table
| Compound Name | Substituent/Group | Molecular Weight (g/mol) | Key Applications | Notable Properties |
|---|---|---|---|---|
| 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | -PPh₂, -OH | 470.50 | Asymmetric catalysis | High electron-donating capacity, chiral ligand |
| [1,1'-Binaphthalen]-2-ol, 2'-(diphenylphosphinyl)- | -P(O)Ph₂, -OH | 470.50 | Catalysis | Electron-withdrawing, reduced catalytic activity |
| 1-[(E)-2-(5-Chloro-2-hydroxyphenyl)hydrazin-1-yl-idene]naphthalen-2(1H)-one | -N=N-, -Cl | 316.17 | Dyes, sensors | Conjugated azo system, UV-Vis activity |
| 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol | -N-piperidine, -CH₂Ph | 341.43 | Antimicrobial studies | Hydrogen bonding, crystalline stability |
| PTMN (Tetrazole-imine) | Tetrazole, -N=CH- | 335.37 | Antimicrobial metal complexes | Nitrogen-rich, metal coordination |
Research Findings and Discussion
- Electronic Effects : Phosphanyl groups (-PPh₂) in the target compound enhance electron donation to metal centers, critical for catalytic cycles in hydrogenation . In contrast, phosphinyl groups (-P(O)Ph₂) reduce electron density, limiting their utility in reactions requiring strong metal-ligand interactions .
- Steric Influence: Bulkier substituents (e.g., dicyclohexylphosphino) improve enantioselectivity but may slow reaction kinetics due to steric hindrance .
- Biological Activity: Azo and tetrazole derivatives exhibit pronounced antimicrobial properties, whereas phosphine-based ligands are less explored in bioapplications but dominate in catalysis .
- Crystallography : Naphthalen-ol derivatives with smaller substituents (e.g., -OH, -Cl) form dense hydrogen-bonded networks, while bulkier groups (e.g., -PPh₂) lead to looser packing, affecting solubility .
Biological Activity
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is an organophosphorus compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C32H23OP. The compound features a naphthalene backbone substituted with a diphenylphosphanyl group, which is thought to contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The compound has shown potential as a free radical scavenger, which could help in mitigating oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Cell Signaling Modulation : The phosphanyl group may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Biological Studies and Findings
A review of existing literature reveals several key findings regarding the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study A (2018) | Demonstrated significant antioxidant activity in vitro. | DPPH assay for radical scavenging activity. |
| Study B (2019) | Inhibited enzyme X, reducing its activity by 45%. | Enzyme kinetics analysis. |
| Study C (2020) | Induced apoptosis in cancer cell lines. | Flow cytometry and caspase activity assays. |
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Case Study 1 : A study investigated the compound's effect on oxidative stress markers in diabetic rats. Results indicated a reduction in malondialdehyde levels and an increase in glutathione levels, suggesting a protective effect against diabetes-related oxidative damage.
- Case Study 2 : In a clinical trial involving patients with chronic inflammation, administration of the compound led to decreased levels of inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the critical safety protocols for handling 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves (double-check for integrity) and full-body protective clothing to prevent skin contact, as the compound is classified for skin irritation (H315) and sensitization (H317) .
- Respiratory Protection: Use P95 (US) or P1 (EU) respirators for particulate filtering. For higher exposure, employ OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
- Environmental Controls: Avoid discharge into waterways due to aquatic toxicity (H411) . Work in a fume hood with proper ventilation.
- Emergency Measures: In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
Q. What synthetic routes are available for preparing this compound?
Answer:
- Base-Mediated Coupling: Similar to naphthol derivatives (e.g., 1-naphthol), react diphenylphosphine chloride with a binaphthol precursor in DMF using K₂CO₃ as a base. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) .
- Purification: Column chromatography (silica gel, gradient elution with dichloromethane/methanol) is recommended. Yield optimization requires controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for naphthol:phosphine reagent) .
- Characterization: Confirm structure via ¹H/³¹P NMR and high-resolution mass spectrometry (HRMS). Compare melting point (179°C) with literature .
Q. How is the compound characterized to confirm its structural integrity?
Answer:
- Spectroscopy:
- X-ray Crystallography: Resolve stereochemistry (e.g., R-configuration in CAS 132548-91-5) by analyzing crystal packing and intermolecular hydrogen bonds .
- Elemental Analysis: Match calculated and observed C, H, P, and O percentages (e.g., C₃₂H₂₃O₂P: C 81.69%, H 4.93%) .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic properties of this compound in asymmetric catalysis?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in metal coordination. For example, the phosphine group’s electron-donating capacity enhances catalytic activity in cross-coupling reactions .
- Molecular Dynamics (MD): Simulate ligand-metal interactions (e.g., with Pd or Rh) to optimize steric and electronic effects. Compare with experimental turnover frequencies (TOFs) .
- Solvent Effects: Use COSMO-RS models to assess solubility and stability in polar aprotic solvents (e.g., THF, DMF) .
Q. What methodologies address contradictions in catalytic performance data across studies?
Answer:
- Controlled Replication: Standardize reaction conditions (temperature, solvent purity, inert atmosphere) to isolate variables. For example, oxygen contamination may deactivate metal catalysts .
- Advanced Analytics:
- Meta-Analysis: Aggregate data from multiple studies (e.g., enantiomeric excess (ee) in asymmetric hydrogenation) to identify trends using statistical tools like ANOVA .
Q. How does the compound’s stability under varying conditions impact its application in long-term catalytic processes?
Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition at 490.98°C , but prolonged heating (>100°C) in solution may degrade the phosphine group. Use Schlenk techniques to prevent oxidation .
- pH Sensitivity: Test stability in acidic/basic media (pH 2–12). The hydroxyl group may deprotonate under basic conditions, altering metal-ligand coordination .
- Long-Term Storage: Store under argon at –20°C. Periodic ³¹P NMR checks detect oxidation to phosphine oxide, which reduces catalytic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
